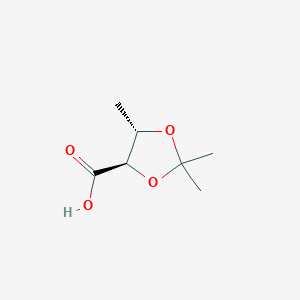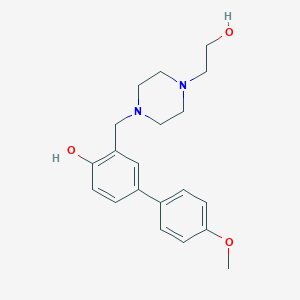![molecular formula C14H12N4O4 B024892 1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone CAS No. 109418-97-5](/img/structure/B24892.png)
1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a complex heterocyclic compound. It belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and therapeutic applications. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- typically involves multi-step reactions. One common method includes the condensation of aminobenzimidazole with 1,4-naphthoquinone and aromatic aldehydes in the presence of a catalyst such as 1-benzyl-3-methylimidazolium tetrafluoroborate . The reaction is carried out under reflux conditions in pyridine to form the desired heterocyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation.
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for their CDK inhibitory activity and potential anticancer properties.
Imidazole-containing compounds: These compounds are widely studied for their diverse pharmacological activities.
Uniqueness
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
109418-97-5 |
|---|---|
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC名 |
1,3-dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone |
InChI |
InChI=1S/C14H12N4O4/c1-17-10-9(13(21)18(2)14(17)22)15-11(19)7-5-3-4-6-8(7)12(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
InChIキー |
RGPNHBDBCGNMHY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
同義語 |
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


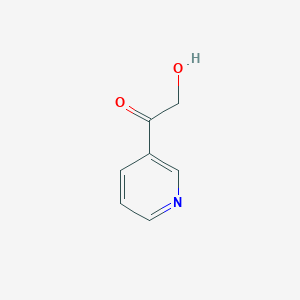
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol](/img/structure/B24819.png)
![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)
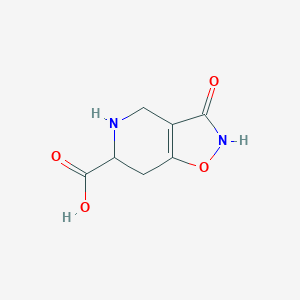
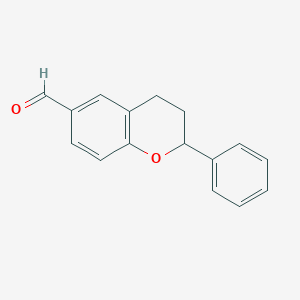

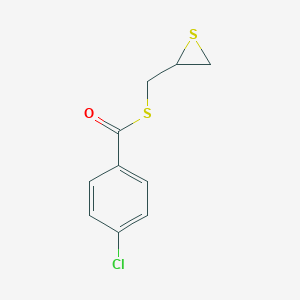
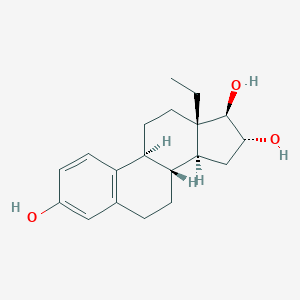
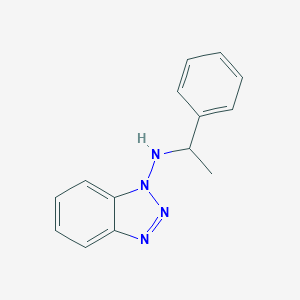
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
